1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S3/c1-10-14(11(2)21(3)19-10)27(23,24)17-7-6-12-9-26-16-18-15(20-22(12)16)13-5-4-8-25-13/h4-5,8-9,17H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFNCQXQNOPCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to a class of thiazole and pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings and case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 364.43 g/mol. The structural complexity arises from the incorporation of various heterocyclic rings, which are crucial for its biological activity.
Biological Activity Overview
The biological activities of compounds similar to this compound can be categorized as follows:
1. Anti-inflammatory Activity
Research has shown that thiazole derivatives possess significant anti-inflammatory properties. A study evaluated various thiazolo[3,2-b][1,2,4]triazole derivatives for their in vivo anti-inflammatory effects. The results indicated that these compounds could provide up to 67% protection against inflammation compared to indomethacin's 47% protection at equivalent doses .
2. Antimicrobial Activity
Thiazole and pyrazole derivatives are known for their antimicrobial properties. Compounds containing these scaffolds have been tested against various bacterial strains and showed promising results in inhibiting microbial growth . The mechanism often involves interference with bacterial enzyme systems.
3. Anticancer Potential
The anticancer activity of related compounds has been explored in several studies. Thiazole derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound's efficacy in this area remains to be fully elucidated.
Case Studies
Several case studies highlight the biological activity of thiazolo[3,2-b][1,2,4]triazoles:
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
Inhibition of Enzymes
Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. In vitro studies demonstrated varying degrees of COX-1 and COX-2 inhibition among thiazole derivatives .
Receptor Interaction
The compound may also interact with various receptors involved in inflammatory responses and pain pathways. This interaction can modulate the release of pro-inflammatory cytokines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[3,2-b][1,2,4]triazole derivatives in cancer therapy. Compounds similar to 1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide have shown significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibited IC50 values in the nanomolar range against breast and colorectal cancer cell lines . These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Sulfonamide derivatives are well-known for their antibacterial properties. A study on similar compounds revealed:
- Inhibition of Bacterial Growth : Compounds with a sulfonamide group demonstrated effective inhibition against Gram-positive and Gram-negative bacteria . This positions this compound as a candidate for developing new antibiotics.
Agricultural Applications
Pesticidal Activity
The thiazolo[3,2-b][1,2,4]triazole moiety is known for its role in developing agricultural chemicals. Research into similar compounds has shown:
- Fungicidal Properties : Studies have demonstrated that thiazole derivatives can act as fungicides against various plant pathogens . The incorporation of the thiophene group may enhance the bioactivity of the compound against fungal infections in crops.
Material Science
Polymerization and Material Development
The unique structure of this compound can be utilized in material science for synthesizing advanced materials.
- Conductive Polymers : The presence of thiophene suggests potential applications in organic electronics. Research indicates that incorporating thiophene-based compounds into polymer matrices can enhance electrical conductivity and stability .
Summary Table of Applications
Comparison with Similar Compounds
Thiazolo-Triazole Derivatives
Compounds like thiazolo[3,2-b][1,2,4]triazole-6-carboxamides are known for their antimicrobial and anti-inflammatory properties.
Pyrazole-Sulfonamide Hybrids
Sulfonamide-functionalized pyrazoles, such as celecoxib (a COX-2 inhibitor), share the pyrazole-sulfonamide motif. The 1,3,5-trimethyl substitution in the target compound could increase metabolic stability compared to unsubstituted pyrazoles, though steric effects might reduce target accessibility .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Celecoxib | Thiazolo-Triazole Model Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~490 (estimated) | 381.37 | ~350–400 |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | 3.5 | 2.8–3.2 |
| Hydrogen Bond Donors | 1 (sulfonamide NH) | 2 (sulfonamide NH, pyrazole NH) | 1–2 |
| Solubility | Low (hydrophobic core) | Low | Moderate |
Note: Predicted values based on structural analysis due to lack of experimental data.
Challenges and Limitations
- Synthetic Complexity : The multi-step synthesis of thiazolo-triazole systems may limit scalability compared to simpler sulfonamides.
- Bioavailability : High molecular weight (~490 g/mol) and lipophilicity (LogP ~3.5) may hinder absorption, a common issue with polycyclic sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
